1-(2,3,5,6-Tetramethylphenyl)ethanone

Catalog No.
S706855
CAS No.
2142-79-2
M.F
C12H16O
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,3,5,6-Tetramethylphenyl)ethanone

CAS Number

2142-79-2

Product Name

1-(2,3,5,6-Tetramethylphenyl)ethanone

IUPAC Name

1-(2,3,5,6-tetramethylphenyl)ethanone

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C12H16O/c1-7-6-8(2)10(4)12(9(7)3)11(5)13/h6H,1-5H3

InChI Key

JCNRSGPJXDRATR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C(=O)C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)C)C)C

Organic Synthesis:

-(2,3,5,6-Tetramethylphenyl)ethanone, also known as 2,3,5,6-tetramethylacetophenone, is a valuable intermediate in organic synthesis due to the presence of the reactive carbonyl group (C=O) and the four methyl groups (CH₃) on the aromatic ring. These features allow it to participate in various reactions, including:

  • Aldol condensation: The carbonyl group can react with enolates to form β-hydroxycarbonyl compounds, which are important precursors for numerous pharmaceuticals and natural products .
  • Friedel-Crafts acylation: The aromatic ring can act as an electrophile in Friedel-Crafts acylation reactions, enabling the introduction of additional functional groups onto the ring, leading to more complex molecules .
  • Suzuki-Miyaura coupling: The presence of the aryl halide derivatives of 1-(2,3,5,6-tetramethylphenyl)ethanone allows them to participate in Suzuki-Miyaura coupling reactions, forming C-C bonds with various coupling partners, expanding the molecule's diversity .

Material Science:

The bulky and hydrophobic nature of the four methyl groups in 1-(2,3,5,6-tetramethylphenyl)ethanone makes it a potential candidate for the development of:

  • Liquid crystals: The rigid core and flexible alkyl chain could contribute to the formation of liquid crystalline phases with unique optical properties, potentially useful in display technologies .
  • Organic light-emitting diodes (OLEDs): The aromatic core and the carbonyl group might enable the design of luminescent materials for use in OLEDs .

Medical Research:

While the specific applications of 1-(2,3,5,6-tetramethylphenyl)ethanone in medicine are limited, its structural similarity to other bioactive molecules has prompted some research exploring its potential:

  • Antimicrobial activity: Studies have investigated the potential antimicrobial properties of 1-(2,3,5,6-tetramethylphenyl)ethanone and its derivatives against various bacterial and fungal strains . However, further research is needed to determine its efficacy and safety for therapeutic applications.
  • Ligand design: The molecule's structure could inspire the design of new ligands for specific enzymes or receptors, potentially leading to the development of novel drugs . However, this is an active area of research, and 1-(2,3,5,6-tetramethylphenyl)ethanone itself has not yet been reported in this context.

1-(2,3,5,6-Tetramethylphenyl)ethanone, with the chemical formula C12_{12}H16_{16}O and CAS number 2142-79-2, is an organic compound characterized as a white to pale yellow crystalline powder. This compound is notable for its distinctive structural properties, which include a ketone functional group attached to a tetramethyl-substituted aromatic ring. It is commonly utilized as a fragrance and flavoring agent across various industries due to its pleasant aromatic profile .

  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions such as nitration, sulfonation, and halogenation. These reactions are facilitated by the electron-donating effects of the methyl groups on the aromatic system.
  • Oxidation: The ketone can be oxidized to yield carboxylic acids or other oxygenated derivatives.
  • Reduction: The ketone group can be reduced to form an alcohol, producing 1-(2,3,5,6-tetramethylphenyl)ethanol .

The biological activity of 1-(2,3,5,6-tetramethylphenyl)ethanone is linked to its structural features. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring may engage in π-π interactions with other aromatic systems, potentially affecting molecular recognition and binding processes.

The synthesis of 1-(2,3,5,6-tetramethylphenyl)ethanone can be accomplished through several methods:

  • Friedel-Crafts Acylation: A common synthetic route involves the Friedel-Crafts acylation of 1,2,4,5-tetramethylbenzene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically requires anhydrous conditions and careful temperature control to minimize side reactions .
  • Industrial Production: In industrial settings, large-scale production often employs optimized Friedel-Crafts acylation processes. Techniques such as continuous flow reactors and automated control systems are utilized to ensure high yield and product purity.

1-(2,3,5,6-Tetramethylphenyl)ethanone finds applications in various fields:

  • Fragrance Industry: It is widely used as a fragrance component in perfumes and personal care products due to its appealing scent.
  • Flavoring Agent: This compound is also employed as a flavoring agent in food products.
  • Chemical Research: Its unique structural properties make it a subject of interest in scientific studies related to organic chemistry and materials science .

Research into the interaction of 1-(2,3,5,6-tetramethylphenyl)ethanone with biological systems has highlighted its potential effects on molecular interactions. The compound's ability to engage in hydrogen bonding and π-π interactions suggests it may influence various biochemical pathways. Further studies could elucidate its specific mechanisms of action within biological contexts.

Several compounds share structural similarities with 1-(2,3,5,6-tetramethylphenyl)ethanone. Here are some notable examples:

Compound NameIUPAC NameKey Features
1-(2,3,4,5-Tetramethylphenyl)ethanone1-(2,3,4,5-tetramethylphenyl)ethanoneSimilar structure but different methyl group positioning
1-(2,3,5,6-Tetramethylphenyl)methanol1-(2,3,5,6-tetramethylphenyl)methanolContains an alcohol functional group instead of a ketone
2,3,5,6-Tetramethylbenzaldehyde2,3,5,6-tetramethylbenzaldehydeAn aldehyde derivative with a similar aromatic framework

Uniqueness: The unique arrangement of methyl groups on the aromatic ring of 1-(2,3,5,6-tetramethylphenyl)ethanone contributes to its distinct chemical properties and reactivity compared to these similar compounds. Its specific structural characteristics make it a valuable subject for further research in various scientific fields .

Friedel-Crafts Acylation of Durene

The primary synthetic route for 1-(2,3,5,6-tetramethylphenyl)ethanone involves Friedel-Crafts acetylation of 1,2,4,5-tetramethylbenzene (durene) [1]. This electrophilic aromatic substitution reaction represents the most widely employed method for introducing the acetyl group onto the heavily substituted aromatic ring [2]. The reaction proceeds through formation of an acylium ion intermediate, which attacks the electron-rich durene substrate to yield the desired ketone product [1] [3].

The general mechanism involves initial formation of a complex between acetyl chloride and aluminum trichloride, followed by generation of the acetyl cation (acylium ion) [3] [4]. This highly electrophilic species then attacks the aromatic ring at the single available position between the methyl substituents [1] [2]. The reaction concludes with deprotonation to restore aromaticity and regeneration of the aluminum trichloride catalyst [3] [5].

Reaction Optimization for Monoacylation

Critical control of reaction conditions is essential to ensure selective formation of the monoacetylated product while minimizing diacetylated byproducts [1] [2]. Research by Andreou, Bulbulian, and Gore demonstrated that the formation of diacetylated derivative is most likely when an excess of aluminum trichloride relative to acetyl chloride is employed [2]. The optimal stoichiometry involves using 1.4 equivalents of aluminum trichloride per equivalent of acetyl chloride to achieve maximum selectivity for monoacylation [2].

The Perrier method represents the preferred synthetic approach, requiring addition of durene to a pre-formed mixture of acetyl chloride and aluminum chloride [2] [6]. This procedure maintains a constant ratio of catalyst to acylating agent throughout the reaction, thereby favoring monoacylation over polysubstitution [7]. Temperature control proves crucial, with optimal conditions ranging from 60 to 80 degrees Celsius to balance reaction rate with selectivity [2] [8].

ParameterOptimal ConditionValue/ResultEffect on Selectivity
Temperature60-80°CBalanced rateMinimizes side reactions [2] [8]
Aluminum Chloride1.4 equivalentsHigh selectivityPrevents diacetylation [2]
Reaction Time24 hours85-96% yieldComplete conversion [2]
MethodPerrier additionMonoacylation favoredMaintains stoichiometry [2] [6]

Aluminum Trichloride Catalysis Mechanisms

Aluminum trichloride functions as a Lewis acid catalyst by accepting electron pairs from the chlorine atom of acetyl chloride [3] [9]. This interaction leads to formation of an acylium ion-tetrachloroaluminate ion pair, where the acylium ion carries a positive charge on the carbon atom [3] [4]. The acylium ion exhibits resonance stabilization between two primary forms, with the positive charge residing either on carbon or oxygen [3].

The catalytic mechanism proceeds through several distinct steps [3] [5]. Initially, aluminum trichloride coordinates to the chlorine atom of acetyl chloride, weakening the carbon-chlorine bond [10] [9]. Subsequent heterolytic cleavage generates the acylium ion and tetrachloroaluminate anion [3] [4]. The electrophilic acylium ion then attacks the electron-rich aromatic ring, forming a sigma complex intermediate [3] [5].

The effectiveness of Lewis acid catalysts follows the established order: aluminum trichloride > iron trichloride > boron trifluoride > titanium trichloride > zinc chloride > tin tetrachloride [11]. Aluminum trichloride demonstrates superior catalytic activity due to its optimal balance of Lewis acidity and coordination ability [11] [9]. The regeneration of the aluminum trichloride catalyst occurs through deprotonation of the sigma complex by the tetrachloroaluminate anion [3] [5].

Solvent Systems and Temperature Control

Dichloromethane serves as the preferred solvent system for Friedel-Crafts acylation due to its excellent dissolving properties for both organic substrates and aluminum trichloride [2] [12]. The solvent provides good solubility for reactants while facilitating easy workup procedures [8]. Carbon disulfide represents an alternative solvent choice, particularly when higher reaction temperatures are required [2] [13].

Temperature control significantly influences both reaction rate and product selectivity [12] [8]. Lower temperatures (0-25 degrees Celsius) result in slow reaction rates and incomplete conversion [8]. Optimal temperatures (60-80 degrees Celsius) provide the best balance between reaction rate and selectivity for monoacylation [2] [8]. Temperatures exceeding 100 degrees Celsius lead to increased side reactions and decomposition products [8].

Solvent polarity and donor potential exhibit opposing effects on Lewis acid strength and reaction efficiency [14]. Polar solvents enhance the effective Lewis acidity through stabilization of ionic intermediates, while donor solvents coordinate to the Lewis acid and reduce its catalytic activity [14]. Dichloromethane provides an optimal balance with moderate polarity and minimal donor capability [12] [14].

Alternative Acylation Strategies

Beyond traditional Friedel-Crafts methodology, several alternative acylation strategies have been developed to address limitations associated with aluminum trichloride catalysis [15] [16]. Trifluoroacetic anhydride-mediated acylation offers significant advantages by eliminating the need for conversion of carboxylic acids to acid chlorides [16] [17]. This approach utilizes mixed anhydrides formed in situ through reaction of trifluoroacetic anhydride with carboxylic acids [16].

The Vilsmeier-Haack reaction provides another alternative for acylation of electron-rich aromatic compounds [18]. This method employs N,N-disubstituted formamides in the presence of phosphorus oxychloride as the activating reagent [18]. The reaction demonstrates similar regioselectivity patterns to Friedel-Crafts acylation while operating under milder conditions [18].

Active esters represent environmentally friendly acylating reagents that function without traditional Lewis acid catalysts [19] [20]. These methods utilize N-hydroxysuccinimidyl esters, tetrafluorophenyl esters, or phenyl esters as acylating agents [21] [19]. Trifluoromethanesulfonic acid catalysis has been successfully applied to acylation reactions using active esters, providing clean reaction conditions [21].

Alternative MethodAcylating AgentCatalystTemperature RangePrimary Advantage
Trifluoroacetic AnhydrideCarboxylic acid + TFAATfOHRT-60°CNo hydrogen chloride waste [16] [17]
Vilsmeier-HaackDMF + POCl₃POCl₃0-60°CMild reaction conditions [18]
Active EstersNHS/TFP estersTfOH100-150°CEnvironmentally friendly [21] [19]
Mixed AnhydrideAcid + AnhydrideNoneRTClean reaction profile [16]

Byproduct Formation and Diacetylated Derivatives

The formation of diacetylated byproducts represents a significant challenge in the synthesis of 1-(2,3,5,6-tetramethylphenyl)ethanone [1] [2]. Diacetyldurene formation occurs when reaction conditions favor continued electrophilic attack on the monoacetylated product [2]. The acetyl group in the initial product does not exert a strong electron-withdrawing effect due to steric constraints that force the substituent into a near-orthogonal position relative to the aromatic ring [2].

Excess aluminum trichloride relative to acetyl chloride significantly increases the likelihood of diacetylated product formation [2]. When aluminum trichloride exceeds 2.0 equivalents, diacetylated derivatives can comprise 15-25% of the product mixture [2]. Conversely, controlled stoichiometry with 1.4 equivalents of aluminum trichloride limits diacetylated products to less than 5% of the total yield [2].

The mechanism of diacetylation involves initial formation of the monoacetylated product, followed by a second acylation event at the remaining available aromatic position [2] [13]. The discrimination against formation of the diacetyl derivative during monoacylation appears to reflect a mechanism involving an acetyl chloride-aluminum trichloride complex rather than free acetyl cations [13]. Less selective diacetylations of deactivated aromatic substrates likely proceed through acetyl cation intermediates [13].

Temperature control plays a crucial role in minimizing byproduct formation [8]. Elevated temperatures above optimal ranges promote secondary reactions and increase the formation of polyacylated products [8]. The kinetic selectivity for monoacylation decreases at higher temperatures due to increased thermal energy overcoming the activation barriers for subsequent acylation events [8].

Reaction ConditionMonoacylated Product (%)Diacetylated Byproduct (%)Selectivity Factor
Optimal AlCl₃ (1.4 eq)85-96<5High selectivity [2]
Excess AlCl₃ (2.0+ eq)60-7515-25Reduced selectivity [2]
Perrier Method85-96<5Favors monoacylation [2] [6]
Standard Addition60-7510-20Mixed product distribution [2]

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2142-79-2

Wikipedia

1-(2,3,5,6-tetramethylphenyl)ethanone

Dates

Last modified: 08-15-2023

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